![molecular formula C8H14N2O4 B14247910 (E)-N-[(Dimethylamino)methylidene]-L-glutamic acid CAS No. 400871-55-8](/img/structure/B14247910.png)
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to the L-glutamic acid backbone. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(Dimethylamino)methylidene]-L-glutamic acid typically involves the reaction of L-glutamic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired (E)-isomer. One common method involves the use of a dehydrating agent to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[(Dimethylamino)methylidene]-L-glutamic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-D-glutamic acid
- N,N-Dimethyl-L-glutamic acid
- N,N-Dimethylglycine
Uniqueness
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid is unique due to its specific (E)-configuration and the presence of the dimethylamino group. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds. The specific arrangement of atoms allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
400871-55-8 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2S)-2-(dimethylaminomethylideneamino)pentanedioic acid |
InChI |
InChI=1S/C8H14N2O4/c1-10(2)5-9-6(8(13)14)3-4-7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
QNGSFZLFPICWEU-LURJTMIESA-N |
Isomeric SMILES |
CN(C)C=N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)C=NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


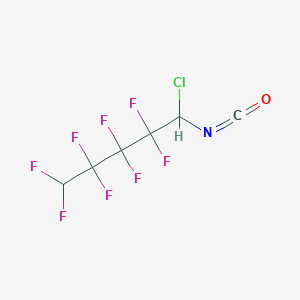

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
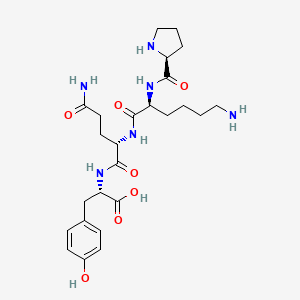
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
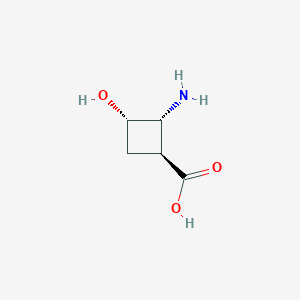
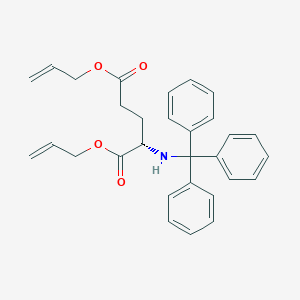
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
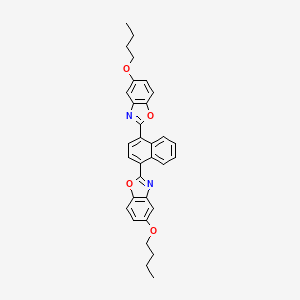
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)

